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Cat. No.: B1447645

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the sensory profiles of major steviol glycosides, supported by experimental data and detailed
methodologies.

In the quest for sugar alternatives, steviol glycosides, the sweet compounds extracted from the
leaves of the Stevia rebaudiana plant, have garnered significant attention. While Rebaudioside
A (Reb A) has been the most commercially prevalent, the sensory profiles of other glycosides,
including Rebaudioside E (Reb E), Rebaudioside D (Reb D), and Rebaudioside M (Reb M),
are of increasing interest due to their potential for a more sugar-like taste with fewer off-notes.
This guide provides a comparative sensory evaluation of Rebaudioside E against other key
steviol glycosides, presenting quantitative data, detailed experimental protocols, and
visualizations of the underlying biological pathways.

Quantitative Sensory Profile Comparison

The sensory attributes of steviol glycosides are critical for their application in foods, beverages,
and pharmaceuticals. The following tables summarize the quantitative data from sensory panel
evaluations, comparing key taste attributes of different rebaudiosides. It is important to note
that while data for Reb A, Reb D, and Reb M are more readily available, specific comparative
sensory panel data for Reb E is limited.
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. . Sweetness Potency (vs. Key Sensory
Steviol Glycoside o
Sucrose) Characteristics

Data on specific sensory
attributes like bitterness and
o aftertaste from comparative
Rebaudioside E (Reb E) 150-300x ] o ]
panel studies are limited. It is
one of the many glycosides

found in the stevia leaf.[1][2]

Known for its high sweetness
intensity but can exhibit a bitter

Rebaudioside A (Reb A) 200-400x and licorice-like aftertaste,
especially at higher

concentrations.[1][3][4]

Often described as having a
cleaner, more sugar-like taste
Rebaudioside D (Reb D) 200-350x with significantly less
bitterness and aftertaste
compared to Reb A.[5][6][7]

Considered to have one of the

most favorable sensory
Rebaudioside M (Reb M) 200-350x profiles, closely mimicking the

taste of sucrose with minimal

bitterness or aftertaste.[3][7]

Table 1: Overview of Sweetness Potency and Key Sensory Characteristics of Selected Steviol
Glycosides.

The following table presents data from a consumer-based sensory characterization study that
evaluated the in-mouth, immediate (5 seconds after expectorating), and lingering (1 minute
after expectorating) sweetness and bitterness of Reb A, Reb D, and Reb M at a 0.1%
concentration compared to a 14% sucrose solution.[6][7][8][9]
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Immediat Immediat

In-Mouth Lingering In-Mouth Lingering
Sweetene e . e .
Sweetnes Sweethes Bitternes . Bitternes
r Sweetnes Bitternes
s s s s
S s
Reb A
6.8 6.2 4.2 4.1 3.5 3.1
(0.1%)
Reb D
7.8 7.1 49 2.9 2.5 2.2
(0.1%)
Reb M
8.2 7.9 5.4 2.5 2.2 2.0
(0.1%)
Sucrose
8.5 6.5 3.5 1.8 1.6 15
(14%)

Table 2: Mean Intensity Scores of Sensory Attributes for Reb A, Reb D, Reb M, and Sucrose.
(Adapted from a consumer study with 126 participants; intensity rated on a 15-cm line scale
where 0 = not at all and 15 = extremely).[6][7][8][9]

Experimental Protocols for Sensory Evaluation

To ensure the reliability and validity of sensory data, rigorous and standardized experimental
protocols are essential. The following outlines a typical methodology for the sensory panel
evaluation of high-intensity sweeteners.

Panelist Selection and Training

e Recruitment and Screening: Potential panelists are recruited and screened for their sensory
acuity.[10] This involves basic taste identification tests (sweet, sour, salty, bitter, umami),
odor recognition, and the ability to discriminate between different intensities of a specific
taste.[11]

» Training: Selected panelists undergo comprehensive training to familiarize them with the
specific sensory attributes of sweeteners.[10][11][12] This includes:
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o Attribute Recognition: Identifying and defining sensory descriptors such as sweetness,
bitterness, metallic aftertaste, licorice flavor, and astringency.[11]

o Intensity Scaling: Learning to use a standardized intensity scale (e.g., a 15-cm line scale
or a 9-point category scale) consistently.[10][12] Reference standards, such as sucrose
solutions of varying concentrations, are used to anchor the scale.[13]

o Calibration: Panelists evaluate and discuss reference samples to align their ratings and
ensure inter-panelist reliability.[10][14]

Sample Preparation and Presentation

Sample Preparation: Sweetener solutions are prepared in deionized or purified water to
avoid any interfering tastes.[8][15] Concentrations are carefully controlled and are often
designed to be iso-sweet, meaning they have a similar perceived sweetness intensity to a
reference sucrose solution.[3] For example, a study might compare 0.1% solutions of
different steviol glycosides to a 14% sucrose solution.[7][8]

Presentation: Samples are presented to panelists in a controlled environment, typically in a
sensory evaluation laboratory with individual booths to prevent interaction and bias.[16]
Samples are coded with random three-digit numbers and served at a controlled temperature.
[5] Panelists are provided with palate cleansers, such as unsalted crackers and purified
water, to use between samples.[7]

Sensory Evaluation Methods

Several methods can be employed for the sensory evaluation of sweeteners:

Quantitative Descriptive Analysis (QDA®): A trained panel develops a specific vocabulary to
describe the sensory attributes of the products and then rates the intensity of each attribute.

Time-Intensity (T1) Analysis: This method measures the intensity of a specific attribute (e.g.,
sweetness or bitterness) over time, from initial perception to aftertaste.

Magnitude Estimation: Panelists assign numerical values to the intensity of a sensation in
proportion to a standard stimulus.[17]
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o Category Scaling: Panelists rate the intensity of an attribute on a labeled scale with a limited
number of categories.[17]

o Check-All-That-Apply (CATA): A list of descriptive terms is provided, and panelists select all
the terms they find appropriate to describe the sample.[7]

Visualization of Key Processes

To better understand the mechanisms and workflows involved in the sensory evaluation of
steviol glycosides, the following diagrams are provided in the DOT language for Graphviz.
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Caption: Sensory Evaluation Workflow.
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Caption: Sweet and Bitter Taste Signaling Pathways.

Conclusion

The sensory evaluation of steviol glycosides reveals a complex interplay of sweetness,
bitterness, and other aftertastes. While Rebaudioside A is characterized by a potent sweetness
that can be accompanied by undesirable off-notes, newer generations of steviol glycosides like
Rebaudioside D and particularly Rebaudioside M offer a sensory profile that is much closer to
that of sucrose, with significantly reduced bitterness and a cleaner taste.

Currently, there is a notable lack of publicly available, detailed sensory panel data specifically
comparing Rebaudioside E to other major steviol glycosides. Its sweetness potency is
reported to be in the range of 150-300 times that of sucrose. Further research employing
rigorous sensory evaluation protocols is needed to fully characterize its sensory profile and
determine its potential as a viable sugar alternative in various applications. The methodologies
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and pathways described in this guide provide a framework for conducting such evaluations and

understanding the fundamental mechanisms of taste perception for this important class of

natural sweeteners.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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